molecular formula C19H22N6O2 B2444972 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 951482-75-0

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea

Cat. No. B2444972
M. Wt: 366.425
InChI Key: LAXQVSAEVVADTM-UHFFFAOYSA-N
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Description

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea, also known as DM-272, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of tetrazole-based ureas, which have been shown to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects.

Scientific Research Applications

Synthesis and Characterization

  • Spectroscopic Characterization and Computational Study : Research on imidazole derivatives, closely related to the target compound, highlights the synthesis pathways and spectroscopic properties, including IR, FT-Raman, and NMR spectra. Computational approaches such as DFT calculations and molecular dynamics simulations provide insights into the molecular orbital theory, molecular electrostatic potential, and interactions with water molecules, indicating the reactive sites for electrophilic attack and potential applications in material science and medicinal chemistry (Hossain et al., 2018).

  • Directed Lithiation and Application in Synthesis : Studies on N′-aryl-N,N-dimethylureas, including directed lithiation, highlight the synthetic utility of such compounds. Lithiation reactions, depending on the substituent in the aryl ring, lead to various functionalized derivatives, showcasing the compounds' roles in organic synthesis and potential applications in developing new pharmaceuticals or materials (Smith et al., 1999).

Potential Applications in Medicinal Chemistry

  • Anticancer Agent Development : Diaryl ureas, similar to the target compound, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. Such compounds demonstrate significant effects, suggesting their potential as new anticancer agents and further research into their mechanisms of action (Jian Feng et al., 2020).

  • Antimicrobial Activity : Novel urea and thiourea derivatives have been synthesized and assessed for their antibacterial and antifungal activities. Some compounds show promising in vitro activity against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, indicating their potential in developing new antimicrobial agents (P. Vedavathi et al., 2017).

Material Science and Sensing Applications

  • Luminescence Sensing of Benzaldehyde : Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate show selective sensitivity to benzaldehyde derivatives, indicating their application as fluorescence sensors for chemical detection. This research suggests the potential of structurally related compounds in sensor development and materials science (B. Shi et al., 2015).

properties

IUPAC Name

1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-4-27-17-9-6-15(7-10-17)21-19(26)20-12-18-22-23-24-25(18)16-8-5-13(2)14(3)11-16/h5-11H,4,12H2,1-3H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXQVSAEVVADTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea

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